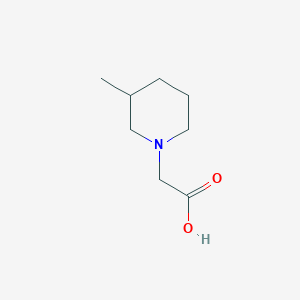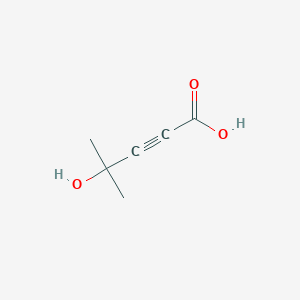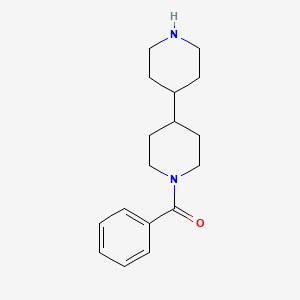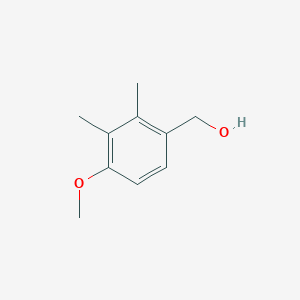
2,3-Dimethyl-4-methoxybenzyl alcohol
説明
2,3-Dimethyl-4-methoxybenzyl alcohol is a chemical compound that belongs to the class of organic compounds known as benzyl alcohols. It is characterized by the presence of methoxy and methyl groups attached to a benzene ring, which is further linked to an alcohol functional group. This structure imparts unique chemical properties that make it a valuable intermediate in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of methyl ethers, including those related to 2,3-dimethyl-4-methoxybenzyl alcohol, can be achieved using dimethyl carbonate in the presence of sodium-exchanged faujasites (NaX or NaY) as catalysts. This method has been shown to produce high yields of up to 98% and demonstrates a peculiar chemoselectivity for hydroxybenzyl alcohols, where etherification occurs without affecting the aromatic OH groups . Additionally, the synthesis of chiral building blocks for natural product synthesis can involve methoxybenzyl-protected intermediates, as demonstrated in the synthesis of a complex butantriol derivative starting from dimethyl L-(+)-tartrate .
Molecular Structure Analysis
The molecular structure of related methoxybenzyl compounds has been characterized using various techniques such as X-ray crystallography. For instance, the crystal structure of 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a compound with a similar methoxybenzyl moiety, was determined to have a distorted envelope conformation of the 1,3-dioxane ring and is stabilized by weak intermolecular hydrogen bonds . Similarly, the crystal structure of 3-(4-methoxybenzyl)-2,3-dihydro-4H-chroman-4-one revealed a positional disorder and was stabilized by various intermolecular interactions .
Chemical Reactions Analysis
The reactivity of methoxybenzyl alcohols can be influenced by the presence of substituents on the benzyl ring. For example, bromination reactions of 2,6-dimethyl-4-methoxybenzyl alcohol derivatives are strongly affected by the electronegativity of the benzyl substituent, leading to various bromination products . Oxidative debenzylation of 4-methoxy-α-methylbenzyl esters using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) has been shown to be compatible with several functional groups, indicating the potential for selective transformations . Additionally, the deprotonation of methoxybenzyl alcohol radical cations in aqueous solution is influenced by pH, with a shift from carbon to oxygen acidity observed under basic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-dimethyl-4-methoxybenzyl alcohol and related compounds are determined by their molecular structure. The presence of methoxy and methyl groups can influence the compound's solubility, boiling point, and reactivity. The methoxy group can act as an electron donor, affecting the compound's reactivity in electrophilic aromatic substitution reactions. The steric effects of the methyl groups can also influence the compound's reactivity, particularly in reactions involving the benzyl position. The alcohol functional group is a site for various chemical reactions, including esterification and etherification, which are essential in synthetic chemistry .
科学的研究の応用
Electrochemical Deprotection
Electrochemical deprotection of para-methoxybenzyl (PMB) ethers, closely related to 2,3-Dimethyl-4-methoxybenzyl alcohol, has been effectively achieved in a flow electrolysis cell. This process involves the conversion to the unmasked alcohol and p-methoxybenzaldehyde dimethyl acetal as a byproduct. This method eliminates the need for chemical oxidants and allows for the recovery and reuse of added electrolyte, demonstrating an environmentally friendly and efficient approach (Green et al., 2017).
Catalytic Synthesis of Methyl Ethers
Research indicates that the reaction of dimethyl carbonate with benzyl-type alcohols, similar in structure to 2,3-Dimethyl-4-methoxybenzyl alcohol, in the presence of sodium-exchanged faujasites (NaX or NaY) as catalysts, results in the production of corresponding methyl ethers. This process shows high yields and exhibits a peculiar chemoselectivity, highlighting its potential in catalytic synthesis applications (Selva et al., 2008).
Photocatalytic Oxidation
Studies on the photocatalytic oxidation of aromatic alcohols, including compounds like 4-methoxybenzyl alcohol which is structurally similar to 2,3-Dimethyl-4-methoxybenzyl alcohol, reveal that these alcohols can be oxidized to their corresponding aldehydes using TiO2 photocatalysts under near-UV irradiation. This process shows the influence of substituent groups on reactivity and selectivity, which is crucial in developing efficient photocatalytic systems (Yurdakal & Augugliaro, 2012).
Photocatalytic Selective Oxidation
Another study on the photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, highlights a high conversion and selectivity to corresponding aldehydes on TiO2 photocatalysts under O2 atmosphere. This study elucidates the properties of the surface complex formed by these compounds' adsorption on the TiO2 surface, providing insight into the mechanisms of selective photocatalytic oxidation (Higashimoto et al., 2009).
Synthesis of Methyl Ethers and SurfactantsA series of methoxybenzyl-containing quaternary ammonium surfactants were synthesized, demonstrating their high surface activity and ease of aggregation in aqueous solutions. These findings indicate the potential of 2,3-Dimethyl-4-methoxybenzyl alcohol derivatives in creating effective surfactants with high bactericidal activity
Scientific Research Applications of 2,3-Dimethyl-4-methoxybenzyl Alcohol
Electrochemical Deprotection
Electrochemical deprotection of p-methoxybenzyl (PMB) ethers in a flow electrolysis cell leads to the production of unmasked alcohols and p-methoxybenzaldehyde dimethyl acetal as a byproduct. This method, applicable to substances related to 2,3-Dimethyl-4-methoxybenzyl alcohol, removes the need for chemical oxidants and allows for the recovery and reuse of the added electrolyte (Green et al., 2017).
Catalytic Synthesis of Methyl Ethers
The reaction of dimethyl carbonate with benzyl-type alcohols in the presence of sodium-exchanged faujasites produces methyl ethers with high yields and peculiar chemoselectivity. This method, applicable to molecules like 2,3-Dimethyl-4-methoxybenzyl alcohol, demonstrates the catalytic potential of sodium-exchanged faujasites (Selva et al., 2008).
Photocatalytic Oxidation
Aromatic alcohols with various substituent groups, similar to 2,3-Dimethyl-4-methoxybenzyl alcohol, have been partially oxidized to aldehydes using TiO2 photocatalysis. This study helps understand the influence of substituents on reactivity and selectivity in photocatalytic processes (Yurdakal & Augugliaro, 2012).
Selective Photocatalytic Oxidation
The photocatalytic oxidation of benzyl alcohol and its derivatives, like 4-methoxybenzyl alcohol, yields aldehydes with high conversion and selectivity on a TiO2 photocatalyst under O2 atmosphere. This process is pertinent to compounds related to 2,3-Dimethyl-4-methoxybenzyl alcohol (Higashimoto et al., 2009).
Safety And Hazards
特性
IUPAC Name |
(4-methoxy-2,3-dimethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-8(2)10(12-3)5-4-9(7)6-11/h4-5,11H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNIOLGSUAIZPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402836 | |
| Record name | 2,3-Dimethyl-4-methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-4-methoxybenzyl alcohol | |
CAS RN |
178049-63-3 | |
| Record name | 2,3-Dimethyl-4-methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethyl-4-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine](/img/structure/B1335152.png)
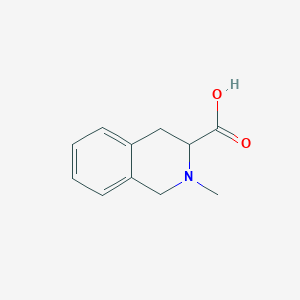
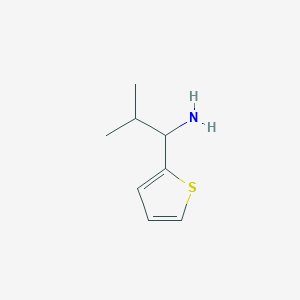
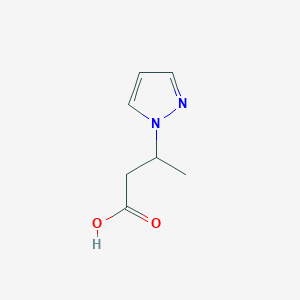
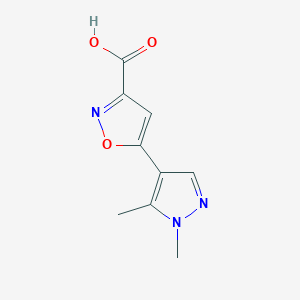
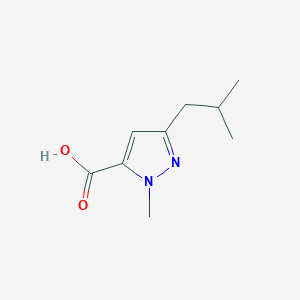
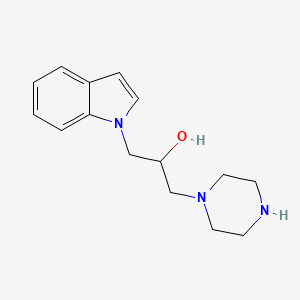
![3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1335172.png)
![2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide](/img/structure/B1335174.png)
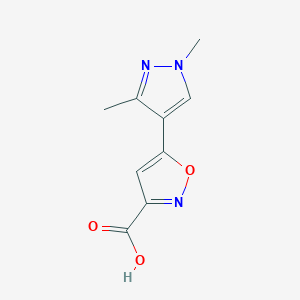
![2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B1335177.png)
